Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological properties, including neuroprotective and anti-inflammatory activities .
Preparation Methods
The synthesis of Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. Typically, the synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of ethyl acetate as a solvent and anhydrous sodium sulfate for drying . Industrial production methods would likely optimize these conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, its antiviral, anticancer, antioxidant, and antimicrobial activities have been explored .
Mechanism of Action
The mechanism of action of Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazole-pyrimidine hybrids. Similar compounds include various derivatives of triazolopyrimidines, which also exhibit neuroprotective and anti-inflammatory properties . the unique structural features of this compound contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C16H18FN5O2 |
---|---|
Molecular Weight |
331.34 g/mol |
IUPAC Name |
ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18FN5O2/c1-3-5-12-13(15(23)24-4-2)14(10-6-8-11(17)9-7-10)22-16(18-12)19-20-21-22/h6-9,14H,3-5H2,1-2H3,(H,18,19,21) |
InChI Key |
ZBGXHUOAKDLIPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)OCC |
Origin of Product |
United States |
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